Cyanidin 3-Xyloside

Overview

Description

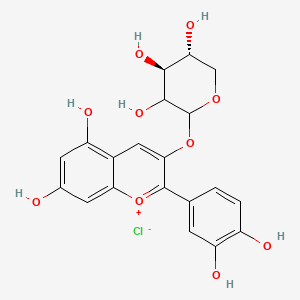

Cyanidin 3-Xyloside (C3X) is an anthocyanin, a subclass of flavonoids responsible for red, blue, and purple pigmentation in plants. Its molecular formula is C₂₀H₁₉ClO₁₀, with a molecular weight of 454.8–454.81 . C3X is naturally present in fruits such as blackberries, chokeberries (Aronia melanocarpa), plums, and apples . It contributes to antioxidant, anti-inflammatory, and anti-obesity properties, as demonstrated in studies on adipocyte differentiation and oxidative stress mitigation .

Preparation Methods

Extraction Techniques for Cyanidin 3-Xyloside

Solvent-Based Extraction from Plant Matrices

This compound is predominantly extracted from plant sources such as Acanthopanax sessiliflorus fruits and Citrus sinensis (blood orange). The MDPI study utilized acidified methanol (1% HCl) to solubilize anthocyanins from freeze-dried A. sessiliflorus fruits, achieving a gross anthocyanin content of 121.35 mg/100 g . This method leverages the polarity of anthocyanins, which form flavylium cations under acidic conditions, enhancing solubility in polar solvents.

In contrast, the patent WO2007125562A2 describes a solvent-free initial extraction from blood orange juice, relying on centrifugation and filtration to remove particulate matter . This approach avoids organic solvents in early stages, making it suitable for nutraceutical production.

Table 1: Solvent Systems for this compound Extraction

Purification Strategies

High-Speed Counter Current Chromatography (HSCCC)

HSCCC, a liquid-liquid partition chromatography technique, was successfully employed to isolate cyanidin 3-xylosyl-galactoside from A. sessiliflorus . The two-phase solvent system comprised tert-butyl methyl ether, n-butanol, acetonitrile, and water (2:2:1:5 v/v), acidified with 0.1% trifluoroacetic acid. This system achieved a high partition coefficient (K = 1.2), enabling efficient separation of anthocyanins with minimal degradation.

Industrial-Scale Purification

The patent outlines a multi-step process for blood orange-derived cyanidin 3-O-β-glucopyranoside:

-

Juice Clarification : Centrifugation at 4°C to remove pulp and lipids .

-

Adsorption Chromatography : Use of macroporous resins (e.g., XAD-7) to concentrate anthocyanins.

-

Lyophilization : Freeze-drying to produce a stable powder for dietary supplements .

For pharmaceutical-grade purity, additional steps involving methanol and formic acid are implemented, yielding >99% this compound .

Structural Characterization and Validation

Spectroscopic Identification

The MDPI study confirmed cyanidin 3-xylosyl-galactoside’s structure via:

-

UV-Vis Spectroscopy : λmax at 520 nm, characteristic of anthocyanins .

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 583.2 ([M]+) and aglycone fragment at m/z 287.1 (cyanidin) .

-

NMR Analysis : 1H-NMR signals at δ 6.68 (H-4), δ 6.39 (H-6), and δ 6.19 (H-8) confirmed the flavylium core .

Table 2: Key NMR Data for Cyanidin 3-Xylosyl-Galactoside

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-4 | 6.68 | Singlet | Flavonoid C-ring |

| H-6 | 6.39 | Doublet | Flavonoid A-ring |

| H-8 | 6.19 | Doublet | Flavonoid A-ring |

Industrial Applications and Scalability

Nutraceutical Production

The patent emphasizes lyophilized blood orange extracts containing this compound and ascorbic acid, which synergistically enhance antioxidant activity . This solvent-free method meets regulatory standards for dietary supplements, avoiding residual organic solvents.

Pharmaceutical Formulations

For drug development, the patent describes further purification using preparative HPLC with methanol-formic acid gradients, achieving >99% purity . This aligns with pharmacopeial requirements for active pharmaceutical ingredients (APIs).

Chemical Reactions Analysis

Types of Reactions

Cyanidin 3-Xyloside undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons, often resulting in the conversion of quinones back to their original anthocyanin form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Methanol and hydrochloric acid are commonly used for methylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylated or hydroxylated forms, which may exhibit different colors and antioxidant properties .

Scientific Research Applications

Nutritional and Health Benefits

Cyanidin 3-xyloside exhibits various biological activities that contribute to its health benefits:

- Antioxidant Properties : This compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. Its antioxidant capacity is essential for protecting against chronic diseases related to oxidative damage, such as cardiovascular diseases and cancer .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) signaling pathway, which are critical in the inflammatory response .

- Metabolic Regulation : this compound has been linked to improved insulin sensitivity and glucose metabolism. Studies demonstrate that it enhances glucose uptake in adipocytes by increasing the expression of glucose transporter type 4 (GLUT4), thereby potentially aiding in the management of type 2 diabetes .

Food Science Applications

This compound is utilized in food science for its color properties and health benefits:

- Natural Food Colorant : Due to its vibrant color, this compound is used as a natural dye in food products. It provides an appealing hue while also contributing health benefits associated with anthocyanins .

- Preservative Qualities : The antioxidant properties of this compound help in preserving food quality by preventing oxidation, thus extending shelf life .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for various therapeutic applications:

- Cancer Research : Studies have indicated that this compound may possess anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Cardiovascular Health : Its ability to improve endothelial function and reduce inflammation makes this compound a candidate for cardiovascular disease prevention strategies .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

Mechanism of Action

Cyanidin 3-Xyloside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound activates various signaling pathways, including the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular stress responses. Additionally, this compound modulates the expression of genes involved in inflammation and apoptosis, contributing to its anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Structural Comparison with Similar Anthocyanins

The primary structural distinction among cyanidin derivatives lies in the glycosidic moiety attached to the cyanidin aglycone. Key compounds include:

| Compound | Sugar Moiety | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Cyanidin 3-Xyloside | Xylose | C₂₀H₁₉ClO₁₀ | 454.81 |

| Cyanidin 3-Galactoside | Galactose | C₂₁H₂₁ClO₁₀ | ~469.8* |

| Cyanidin 3-Glucoside | Glucose | C₂₁H₂₁ClO₁₀ | ~469.8* |

| Cyanidin 3-Arabinoside | Arabinose | C₂₀H₁₉ClO₁₀ | 454.81 |

| Cyanidin 3-Rutinoside | Rutinose | C₂₇H₃₁ClO₁₅ | 630.98 |

Note: Molecular weights for Cyanidin 3-Galactoside and 3-Glucoside are inferred based on their hexose sugar moieties.

Key Insight: Monosaccharide derivatives (xyloside, arabinoside) have lower molecular weights than disaccharide derivatives (rutinoside). The sugar type influences solubility, stability, and bioavailability .

Occurrence and Concentration in Natural Sources

C3X is a minor anthocyanin in most fruits, with concentrations varying significantly across species:

Key Insight: Cyanidin 3-Galactoside dominates in apples, while Cyanidin 3-Rutinoside is prevalent in plums and blackcurrants. C3X is often a secondary component .

Thermal and Chemical Stability

Anthocyanin stability is influenced by glycosylation:

- C3X in Plum Juice : Thermal treatment at 100°C for 20 minutes reduced anthocyanin content, including C3X/3-glucoside .

- Rutinosides: Cyanidin 3-Rutinoside (C3R) exhibits higher thermal stability due to the disaccharide rutinose, which may protect the aglycone from degradation .

- Monosaccharide Derivatives: C3X and Cyanidin 3-Arabinoside degrade faster under heat and acidic conditions compared to rutinosides .

Antioxidant Capacity

- C3X contributes to reactive oxygen species (ROS) scavenging, though its efficacy is lower than Cyanidin 3-Glucoside due to structural differences .

Anti-Obesity Effects

- In 3T3-L1 adipocytes, C3X (isolated from chokeberry) demonstrated anti-adipogenic activity, suppressing transcription factors involved in fat cell differentiation .

Pigmentation Role

- In apples, C3X accumulation increased 7-fold upon silencing the MdHB1 gene, correlating with red flesh pigmentation .

Biological Activity

Cyanidin 3-xyloside (Cy3X) is a naturally occurring anthocyanin glycoside, primarily found in various fruits and vegetables. It has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of Cy3X, including its mechanisms of action, physiological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which consists of a cyanidin aglycone linked to a xylose sugar moiety. Its molecular formula is , and it exhibits the typical properties of anthocyanins, including color changes based on pH levels.

Sources of this compound

Cy3X is predominantly found in:

- Fruits : Saskatoon berries, blackberries, and elderberries.

- Vegetables : Red cabbage and purple carrots.

- Herbs : Certain varieties of basil.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. Studies have demonstrated that Cy3X can enhance the antioxidant defense system in cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-Inflammatory Effects

Research indicates that Cy3X has anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which are crucial in inflammatory responses .

Metabolic Regulation

This compound has been shown to influence glucose metabolism. In vitro studies reveal that it enhances glucose uptake in adipocytes by activating the PI3K/Akt pathway, leading to increased expression of glucose transporter type 4 (GLUT4) . This suggests potential applications for managing insulin sensitivity and type 2 diabetes.

Cardiovascular Benefits

This compound may contribute to cardiovascular health by improving endothelial function and reducing lipid accumulation in arterial walls. It has been shown to lower LDL cholesterol levels and improve overall lipid profiles in animal models .

Case Studies and Research Findings

- Plasma Concentration Study : A study involving human subjects demonstrated that after consuming saskatoon berry extract rich in Cy3X, there was a significant increase in plasma levels of this compound, indicating its bioavailability and potential systemic effects .

- Inhibition of Digestive Enzymes : Research has shown that Cy3X does not inhibit α-amylase or lipase activity significantly compared to other anthocyanins like cyanidin 3-glucoside. This suggests that while it may have various health benefits, its role in digestive enzyme inhibition is limited .

Data Table: Comparison of Biological Activities

| Activity | This compound | Other Anthocyanins |

|---|---|---|

| Antioxidant Activity | High | Varies |

| Anti-Inflammatory Effects | Significant | Moderate to High |

| Glucose Uptake Enhancement | Yes | Yes |

| LDL Cholesterol Reduction | Yes | Yes |

| Digestive Enzyme Inhibition | Minimal | Varies |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cyanidin 3-Xyloside in plant tissues?

- Methodology : Use reverse-phase HPLC with UV-Vis detection (520 nm) for anthocyanin separation. Validate the method with standards (e.g., cyanidin 3-galactoside as a reference) and perform spike-recovery tests to ensure accuracy. Include parameters such as retention time, peak area normalization, and calibration curves . For reproducibility, document column type (C18), mobile phase (e.g., acidified water/acetonitrile), and temperature controls .

Q. How can researchers assess the pH-dependent stability of Cy3Xyl in vitro?

- Methodology : Prepare buffered solutions (pH 1–8) and incubate Cy3Xyl under controlled temperature (e.g., 37°C). Monitor degradation kinetics via spectrophotometry (absorbance at 520 nm) and HPLC to identify breakdown products. Include controls for light exposure and oxidative conditions .

Q. What experimental designs are suitable for isolating Cy3Xyl from complex plant matrices?

- Methodology : Combine solid-phase extraction (SPE) with polymeric resins (e.g., Amberlite XAD-7) to enrich anthocyanins. Follow with preparative HPLC or centrifugal partition chromatography (CPC). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How do researchers differentiate Cy3Xyl from structurally similar anthocyanins (e.g., cyanidin 3-glucoside)?

- Methodology : Use tandem MS (MS/MS) to compare fragmentation patterns. For example, Cy3Xyl’s xylose moiety produces distinct fragment ions (e.g., m/z 289 for the aglycone) versus glucoside derivatives. Cross-reference with authentic standards and published spectral libraries .

Advanced Research Questions

Q. What molecular mechanisms underlie Cy3Xyl’s role in modulating anthocyanin biosynthesis pathways?

- Methodology : Perform gene silencing (e.g., virus-induced gene silencing, VIGS) in model plants to downregulate transcription factors (e.g., MdHB1). Quantify Cy3Xyl accumulation via HPLC and correlate with expression levels of biosynthetic genes (e.g., ANS, UFGT) using qRT-PCR .

Q. How can contradictory data on Cy3Xyl’s antioxidant efficacy be resolved across in vitro and in vivo studies?

- Methodology : Conduct comparative assays (e.g., DPPH, FRAP, ORAC) under standardized conditions (pH, temperature, solvent). Address bioavailability limitations by using simulated digestion models (e.g., TIM-1) to evaluate metabolite stability . For in vivo studies, pair pharmacokinetic analyses with tissue-specific antioxidant markers (e.g., SOD activity) .

Q. What synergistic effects occur between Cy3Xyl and other phenolics (e.g., chlorogenic acid) in biological systems?

- Methodology : Use isobolographic analysis or combination index (CI) models to assess interactions. Test mixtures in cell-based assays (e.g., anti-inflammatory cytokine suppression in macrophages) and compare dose-response curves to theoretical additive effects .

Q. How does Cy3Xyl’s glycosylation pattern influence its binding affinity to cellular receptors (e.g., TLR4)?

- Methodology : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics. Compare Cy3Xyl with derivatives (e.g., cyanidin 3-arabinoside) to isolate xylose-specific interactions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Cy3Xyl in cell culture studies?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability .

Q. How should researchers handle batch-to-batch variability in Cy3Xyl extraction yields?

Properties

IUPAC Name |

(4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-CRTITRSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747388 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29761-24-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.